4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene
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Overview
Description
4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high electronegativity and stability, making it a valuable component in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as trifluoromethyl iodide and a radical initiator under specific conditions to achieve the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced fluorination techniques. For example, the Swarts reaction, which involves the treatment of trihalomethyl compounds with antimony trifluoride and antimony pentachloride, can be employed to introduce trifluoromethyl groups onto aromatic rings .
Chemical Reactions Analysis
Types of Reactions
4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different functionalized aromatic compounds .
Scientific Research Applications
4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: The compound’s stability and electronegativity make it a candidate for drug development and medicinal chemistry.
Mechanism of Action
The mechanism by which 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene exerts its effects involves its high electronegativity and ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic and electrophilic pathways, leading to the formation of stable intermediates and products. The presence of trichloromethyl and trifluoromethyl groups enhances the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the trichloromethyl group, making it less reactive in certain chemical reactions.
1,3-Bis(trifluoromethyl)benzene: Similar to 1,4-bis(trifluoromethyl)benzene, this compound has trifluoromethyl groups in different positions, affecting its chemical properties.
Uniqueness
4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which confer high stability and reactivity. This combination of functional groups makes it a versatile compound in various chemical applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(trichloromethyl)-1,2-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3F6/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPQCHMZMNTMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803564 |
Source
|
Record name | 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-34-7 |
Source
|
Record name | 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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